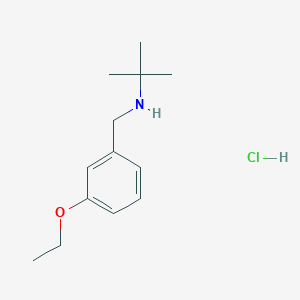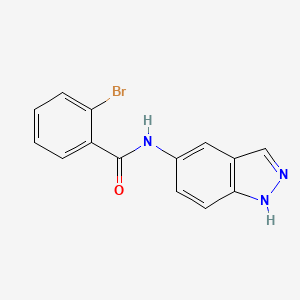
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of amphetamines. It is a stimulant drug that has been used in scientific research for several years. EPH has a similar chemical structure to other stimulants such as amphetamines, methamphetamines, and cathinones. The compound has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
作用機序
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and arousal. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. The increased levels of these neurotransmitters result in increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing additional energy to the body. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to increase the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
実験室実験の利点と制限
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter release and reuptake inhibition. It has been studied for its potential use in treating various medical conditions, making it a useful tool for drug discovery. However, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also has several limitations. It is a controlled substance, making it difficult to obtain and use in research. It also has potential side effects, including cardiovascular problems and addiction.
将来の方向性
There are several future directions for research on N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in treating ADHD and other neurological conditions. Researchers are also interested in studying the long-term effects of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride use, including its potential for addiction and cardiovascular problems. Additionally, there is interest in developing new compounds with similar chemical structures to N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride that may have improved therapeutic properties. Overall, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a promising compound that has the potential to be used in a variety of scientific research applications.
合成法
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a base. The resulting product is then purified and converted into its hydrochloride salt form. The synthesis of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in scientific research to study its potential effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been studied for its potential use in treating ADHD, narcolepsy, and other neurological conditions. The compound has also been studied for its potential use as a performance-enhancing drug.
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)

![ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5315817.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5315831.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)

![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)